molecular formula C23H25N3O4 B2925831 1-(2-(3-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 941984-35-6

1-(2-(3-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No. B2925831
CAS RN: 941984-35-6
M. Wt: 407.47
InChI Key: OSFSJCOAKXZNJY-UHFFFAOYSA-N
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Description

The compound “1-(2-(3-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone” is a complex organic molecule. It is related to the class of compounds known as pyrazolo[1,5-a]pyrimidines . These compounds are known to possess estrogen receptor beta antagonist activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . Another research article describes the synthesis of 2-(4-substitutedphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one derivatives by the sequential reaction of o-hydroxy benzaldehyde and various 4-substituted acetophenones and a mixture of isatin and 2-(3-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-5-yl) phenol in the presence of PTSA .

Scientific Research Applications

Selective σ-Receptor Ligands

A series of spiropiperidines, including compounds structurally related to the specified chemical, were prepared and investigated for their affinity towards σ1- and σ2-receptors. These compounds were evaluated through radioligand binding assays using guinea pig brain and rat liver membrane preparations. The study identified that certain structural features, such as a benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3, are advantageous for high σ1-receptor affinity. The research highlights the potential of these compounds in modulating σ-receptor activities, which are implicated in several neurological and psychiatric disorders (Maier & Wünsch, 2002).

Antimicrobial Activity

In a separate study, new pyridine derivatives were synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. This research underscores the broader pharmacological potential of compounds with structural similarities to the one , demonstrating variable and modest antimicrobial effects against the investigated microorganisms (Patel, Agravat, & Shaikh, 2011).

σ1 Receptor Antagonist for Pain Management

Another study focused on the development of a σ1 receptor antagonist, highlighting the synthesis, pharmacological activity, and potential clinical applications in pain management. This research emphasizes the significance of the σ1 receptor in modulating pain and the therapeutic potential of targeting this receptor (Díaz et al., 2020).

CB1 Cannabinoid Receptor Antagonism

The molecular interaction of a specific antagonist with the CB1 cannabinoid receptor was studied, providing insights into the steric and electrostatic requirements for CB1 receptor binding and antagonism. This research contributes to the understanding of cannabinoid receptor pharmacology and the development of CB1 receptor antagonists for therapeutic purposes (Shim et al., 2002).

Future Directions

The future directions for this compound could involve further investigation into its biological activity, particularly its interaction with estrogen receptors . Additionally, more research could be done to optimize its synthesis and improve yields .

properties

IUPAC Name

1-[2-(3-hydroxyphenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-15(27)25-11-9-23(10-12-25)26-20(18-7-4-8-21(29-2)22(18)30-23)14-19(24-26)16-5-3-6-17(28)13-16/h3-8,13,20,28H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFSJCOAKXZNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC(=CC=C4)O)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(3-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

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